molecular formula C29H39F9S2 B12636389 4'-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2'-bithiophene CAS No. 919079-96-2

4'-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2'-bithiophene

Cat. No.: B12636389
CAS No.: 919079-96-2
M. Wt: 622.7 g/mol
InChI Key: BDFYDLXAVBIFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is a complex organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bithiophene Core: This can be achieved through coupling reactions such as the Stille or Suzuki coupling, which involve the reaction of thiophene derivatives with appropriate coupling partners.

    Introduction of the Dodecyl and Nonafluorononyl Groups: These groups can be introduced through alkylation reactions. The dodecyl group can be added using a Grignard reagent or an alkyl halide, while the nonafluorononyl group can be introduced using a similar approach with a fluorinated alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.

Scientific Research Applications

4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: Due to its conjugated system, this compound is valuable in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.

    Materials Science: It can be used to create advanced materials with unique electronic and optical properties.

    Biological Research:

    Industrial Applications: It can be used in the production of specialty coatings, adhesives, and other materials that benefit from its unique properties.

Mechanism of Action

The mechanism of action of 4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is largely dependent on its application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In biological applications, its interactions with biological molecules can be studied to understand its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: The parent compound, which lacks the dodecyl and nonafluorononyl groups.

    3,3’-Dioctyl-2,2’-bithiophene: A similar compound with octyl groups instead of dodecyl and nonafluorononyl groups.

    4,4’-Dibromo-2,2’-bithiophene: A halogenated derivative of bithiophene.

Uniqueness

4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is unique due to the presence of both dodecyl and nonafluorononyl groups, which impart distinct electronic and steric properties. These modifications can enhance its performance in specific applications, such as increasing solubility in organic solvents or improving charge transport in electronic devices.

Properties

CAS No.

919079-96-2

Molecular Formula

C29H39F9S2

Molecular Weight

622.7 g/mol

IUPAC Name

2-(4-dodecylthiophen-2-yl)-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)thiophene

InChI

InChI=1S/C29H39F9S2/c1-2-3-4-5-6-7-8-9-10-12-15-22-20-24(40-21-22)25-23(17-19-39-25)16-13-11-14-18-26(30,31)27(32,33)28(34,35)29(36,37)38/h17,19-21H,2-16,18H2,1H3

InChI Key

BDFYDLXAVBIFHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CSC(=C1)C2=C(C=CS2)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.